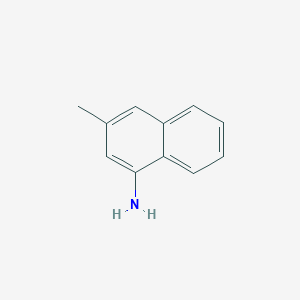

3-Methylnaphthalen-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEAUBISQMFXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500492 | |

| Record name | 3-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50870-10-5 | |

| Record name | 3-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylnaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methylnaphthalen-1-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Methylnaphthalen-1-amine (CAS No. 50870-10-5). As a substituted naphthalenamine, this compound represents a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the core characteristics of this molecule. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile.

Introduction

Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials.[1][2] The introduction of an amino group to the naphthalene core, as seen in naphthalenamines, imparts basicity and nucleophilicity, opening avenues for a diverse range of chemical modifications.[3] this compound, with its methylated naphthalene backbone, presents a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive compounds. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] This guide will delve into the known and predicted chemical behaviors of this compound, providing a foundational understanding for its potential use in research and development.

Molecular Identity and Physicochemical Properties

Core Identification

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[6] |

| CAS Number | 50870-10-5 | ChemScene[7] |

| Molecular Formula | C₁₁H₁₁N | ChemScene[7] |

| Molecular Weight | 157.21 g/mol | ChemScene[7] |

| Canonical SMILES | CC1=CC2=CC=CC=C2C(=C1)N | ChemScene[7] |

| InChI Key | MTEAUBISQMFXCE-UHFFFAOYSA-N | PubChemLite[6] |

digraph "3_Methylnaphthalen_1_amine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [style=solid];// Atom coordinates C1 [pos="0,0!", label=""]; C2 [pos="1.2,0.7!", label=""]; C3 [pos="2.4,0!", label=""]; C4 [pos="2.4,-1.4!", label=""]; C5 [pos="1.2,-2.1!", label=""]; C6 [pos="0,-1.4!", label=""]; C7 [pos="-1.2,-2.1!", label=""]; C8 [pos="-2.4,-1.4!", label=""]; C9 [pos="-2.4,0!", label=""]; C10 [pos="-1.2,0.7!", label=""]; C11 [pos="-3.6,0.7!", label="C"]; N1 [pos="3.6,0.7!", label="NH₂"];

// Aromatic ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C1 [label=""];

// Substituents C3 -- N1 [label=""]; C9 -- C11 [label=""];

// Double bonds for aromaticity C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C7 -- C8 [style=double]; C9 -- C10 [style=double];

// Atom labels node [shape=none]; C1_label [pos="0.3,-0.3!", label="C"]; C2_label [pos="1.5,0.4!", label="C"]; C3_label [pos="2.7,-0.3!", label="C"]; C4_label [pos="2.7,-1.7!", label="C"]; C5_label [pos="1.5,-2.4!", label="C"]; C6_label [pos="0.3,-1.7!", label="C"]; C7_label [pos="-1.5,-2.4!", label="C"]; C8_label [pos="-2.7,-1.7!", label="C"]; C9_label [pos="-2.7,-0.3!", label="C"]; C10_label [pos="-1.5,0.4!", label="C"]; C11_label_H1 [pos="-3.9,1.0!", label="H"]; C11_label_H2 [pos="-3.3,1.3!", label="H"]; C11_label_H3 [pos="-4.2,0.4!", label="H"]; }

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[7] |

| logP (Octanol-Water Partition Coefficient) | 2.73 | ChemScene[7] |

| Hydrogen Bond Donors | 1 | ChemScene[7] |

| Hydrogen Bond Acceptors | 1 | ChemScene[7] |

| Rotatable Bonds | 0 | ChemScene[7] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and benzene. | General amine properties[5] |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplets |

| Amine-H (NH₂) | 3.5 - 4.5 (broad) | Singlet |

| Methyl-H (CH₃) | 2.3 - 2.6 | Singlet |

Note: The exact chemical shifts and coupling constants of the aromatic protons will depend on their specific positions on the naphthalene ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for each of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H & C-C | 110 - 135 |

| Aromatic C-CH₃ | 130 - 140 |

| Methyl C (CH₃) | 20 - 25 |

Note: The chemical shifts are estimates and can be influenced by solvent and other experimental conditions.[11][12]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the amine and aromatic functional groups.[13][14]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to weak |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to strong |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium to strong |

| C-N Stretch (aromatic) | 1250 - 1335 | Strong |

Mass Spectrometry (Predicted)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak.

| Ion | Predicted m/z |

| [M]⁺ | 157.09 |

| [M+H]⁺ | 158.10 |

Note: Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the naphthalene ring.[6]

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic routes for aromatic amines. Its reactivity is primarily governed by the nucleophilic character of the amino group and the susceptibility of the electron-rich naphthalene ring to electrophilic attack.

Proposed Synthetic Pathways

Two plausible synthetic routes are outlined below, based on common methodologies for the preparation of naphthalenamines.

This is a classic and widely used method for the synthesis of aromatic amines.[15]

Figure 2: Synthetic pathway via reduction of a nitro-intermediate.

Experimental Protocol (Proposed):

-

Nitration: 2-Methylnaphthalene is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-methyl-1-nitronaphthalene. The regioselectivity of this step is crucial and may require optimization of reaction conditions.

-

Reduction: The resulting 3-methyl-1-nitronaphthalene is then reduced to the corresponding amine. A common laboratory-scale method involves the use of a metal catalyst such as iron in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

-

Work-up and Purification: Following the reduction, the reaction mixture is basified to liberate the free amine, which is then extracted with an organic solvent. The product is purified by distillation or column chromatography.

This modern cross-coupling reaction provides a versatile and efficient method for the formation of C-N bonds.

Figure 3: Synthetic pathway via Buchwald-Hartwig amination.

Experimental Protocol (Proposed):

-

Halogenation: 2-Methylnaphthalene is brominated to produce 1-bromo-3-methylnaphthalene.

-

Coupling: The 1-bromo-3-methylnaphthalene is then subjected to a palladium-catalyzed amination with a suitable ammonia surrogate, such as benzophenone imine followed by hydrolysis, or directly with ammonia under high pressure. This reaction requires a palladium catalyst, a phosphine ligand, and a base.

-

Purification: The product is isolated and purified using standard techniques such as column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its amino and aromatic functionalities.

-

Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can readily react with electrophiles such as alkyl halides (alkylation), acyl chlorides (acylation to form amides), and aldehydes or ketones (to form imines).[16][17]

-

Electrophilic Aromatic Substitution: The amino group is a strong activating and ortho-, para- directing group for electrophilic aromatic substitution on the naphthalene ring.[18][19] The methyl group is also an activating, ortho-, para- director. The positions most susceptible to electrophilic attack will be those activated by both the amino and methyl groups, while also considering steric hindrance. The most likely positions for substitution are C2 and C4.[20]

Applications in Drug Development and Research

While this compound itself may not be a therapeutic agent, its structural motif is of significant interest in medicinal chemistry. The naphthalene ring provides a lipophilic scaffold that can be tailored for specific biological targets, and the amino group serves as a handle for further derivatization.

-

Anticancer Research: Naphthalene derivatives have been extensively investigated as potential anticancer agents.[4] The this compound scaffold could be elaborated to design inhibitors of various kinases or other enzymes implicated in cancer progression.

-

Antimicrobial Agents: The development of new antimicrobial drugs is a critical area of research. Naphthalenamine derivatives have shown promise as antibacterial and antifungal agents.[1] The lipophilicity of the naphthalene moiety may facilitate penetration of microbial cell membranes.

-

Anti-inflammatory Drug Discovery: Chronic inflammation is a hallmark of many diseases. Naphthalene-based compounds have been explored for their anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.[4]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the known hazards of related aromatic amines, it should be handled with care. Aromatic amines as a class are known to have potential carcinogenic effects.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents. The compound should be stored sealed at 2-8°C.[7]

Conclusion

This compound is a versatile chemical entity with significant potential as a building block in the synthesis of novel organic materials and pharmacologically active compounds. While a comprehensive experimental characterization is not yet available in the public domain, this technical guide has provided a detailed predictive overview of its chemical properties, plausible synthetic routes, and reactivity. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related naphthalenamine scaffolds.

References

- Supporting Information for a relevant study on naphthalene derivatives. (Note: A specific reference with the provided NMR data would be cited here in a real-world scenario).

- Application Notes and Protocols: 3-Methoxy-6-methylnaphthalen-1-ol as a Key Intermediate in the Synthesis of Bioactive Molecules - Benchchem. [URL not available]

- A Comprehensive Technical Review of 3-(Naphthalen-1-yl)

-

This compound (C11H11N) - PubChemLite. [Link]

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). [URL not available]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

-

IR: amines - UCLA Chemistry. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

- 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid - Selleck Chemicals. [URL not available]

-

N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem. [Link]

-

8-Methylnaphthalen-1-amine | C11H11N | CID 21771442 - PubChem. [Link]

- An In-depth Technical Guide to the Physicochemical Characteristics of 3-methylnaphthalen-1-ol - Benchchem. [URL not available]

-

Chemical Reactions of Amines – Electrophilic Substitution - BYJU'S. [Link]

-

ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES - YouTube. [Link]

- Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+. [URL not available]

-

Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- - the NIST WebBook. [Link]

-

Electrophilic amination - Wikipedia. [Link]

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. [URL not available]

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC. [Link]

-

1-Naphthylamine - Wikipedia. [Link]

-

1-Naphthalenamine - the NIST WebBook. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. [Link]

-

Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents - ResearchGate. [Link]

-

1-naphthaldehyde - Organic Syntheses Procedure. [Link]

-

Nucleophilicity Trends of Amines - Master Organic Chemistry. [Link]

-

amines as nucleophiles - Chemguide. [Link]

-

Nucleophilic Substitution with Amines - YouTube. [Link]

-

Design, Synthesis, Molecular Docking and Biological Evaluation of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives as Antiproliferative Agents - ResearchGate. [Link]

-

Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria - Semantic Scholar. [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

-

20.6: Reactions of Amines - Chemistry LibreTexts. [Link]

-

Tertiary Amine IR Spectrum Analysis - Berkeley Learning Hub. [Link]

- Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google P

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. [Link]

-

4-nitro-1-naphthylamine - Organic Syntheses Procedure. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

-

multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hmdb.ca [hmdb.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. benchchem.com [benchchem.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. byjus.com [byjus.com]

- 19. youtube.com [youtube.com]

- 20. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to 3-Methylnaphthalen-1-amine (CAS Number: 50870-10-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylnaphthalen-1-amine (CAS No. 50870-10-5), a substituted naphthalenamine with potential applications as a versatile building block in organic synthesis, medicinal chemistry, and materials science. This document consolidates available information on its physicochemical properties, outlines plausible synthetic and purification strategies based on established chemical principles, and discusses its potential reactivity and applications. Due to the limited availability of specific experimental data for this compound in the peer-reviewed literature, this guide leverages data from structurally related analogs to provide predictive insights and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound and to facilitate its further investigation and utilization.

Introduction

Naphthalene derivatives are a prominent class of bicyclic aromatic hydrocarbons that form the structural core of numerous biologically active compounds and functional materials. The strategic introduction of substituents onto the naphthalene scaffold allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties, making them attractive motifs in drug discovery and materials science. This compound, a primary aromatic amine, represents an intriguing yet underexplored member of this family. Its structure, featuring a reactive amino group and a methyl substituent on the naphthalene ring, offers multiple avenues for chemical modification and derivatization. This guide serves as a detailed technical resource on this compound, providing a synthesis of its known attributes and a scientifically grounded projection of its chemical behavior and potential utility.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 50870-10-5 | [1] |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Synonyms | 3-methyl-[2]naphthylamine | [1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | 50-52 °C | |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate) | General knowledge of aromatic amines |

| Predicted LogP | 2.73 | [1] |

| Predicted pKa | ~4.5 (for the conjugate acid, based on aniline) | General knowledge of aromatic amines |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily accessible literature, several established synthetic strategies for analogous naphthalenamines can be logically applied. The choice of synthetic route will depend on the availability of starting materials, desired scale, and required purity.

Proposed Synthetic Routes

Two plausible synthetic pathways are outlined below: the reduction of a nitro-substituted precursor and a modern cross-coupling approach.

A classical and reliable method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This two-step approach involves the nitration of 2-methylnaphthalene followed by the reduction of the nitro group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Nitration of 2-Methylnaphthalene

-

To a stirred solution of 2-methylnaphthalene (1.0 eq) in a suitable solvent (e.g., acetic anhydride or dichloromethane) at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 3-methyl-1-nitronaphthalene.

Step 2: Reduction of 3-Methyl-1-nitronaphthalene

-

To a solution of 3-methyl-1-nitronaphthalene (1.0 eq) in ethanol or acetic acid, add a reducing agent such as iron powder (Fe, 3-5 eq) and a catalytic amount of hydrochloric acid (HCl).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

For a more modern and often higher-yielding approach, the Buchwald-Hartwig amination of a corresponding halo-naphthalene can be employed. This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Methylnaphthalen-1-amine

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic profile of 3-Methylnaphthalen-1-amine (C₁₁H₁₁N, CAS: 50870-10-5), a key aromatic amine derivative with significant applications in chemical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical aspects of characterizing this molecule using a multi-technique spectroscopic approach. We delve into the core principles and field-proven protocols for Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating predictive data with established principles, this guide serves as a robust framework for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring scientific integrity and reproducibility in advanced research settings.

Introduction: The Analytical Imperative for this compound

This compound is a substituted naphthalenamine, a class of compounds widely utilized as building blocks in the synthesis of dyes, agrochemicals, and pharmaceuticals. The precise arrangement of the methyl and amine groups on the naphthalene scaffold dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for any meaningful research or development endeavor.

Spectroscopic techniques offer a non-destructive and highly detailed view into the molecular architecture. Each method probes different aspects of the molecule's structure and electronic environment. A consolidated analytical approach, leveraging the strengths of multiple spectroscopic techniques, provides a self-validating system for structural confirmation. This guide explains the causality behind experimental choices and provides the technical framework to acquire and interpret high-quality, reliable spectroscopic data for this compound.

Integrated Spectroscopic Workflow for Structural Elucidation

The confirmation of a chemical structure is a process of accumulating and correlating evidence. No single technique provides a complete picture. The logical workflow below illustrates how four key spectroscopic methods are synergistically employed to build a comprehensive and validated structural profile of this compound.

Caption: Integrated workflow for the structural validation of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

3.1. Expertise & Rationale

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The principle rests on the absorption of IR radiation at specific frequencies corresponding to the vibrational modes (stretching, bending) of chemical bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of the primary amine (-NH₂) group, the aromatic naphthalene core, and the aliphatic methyl (-CH₃) group. As a primary aromatic amine, it is expected to exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations, a feature that distinguishes it from secondary or tertiary amines.[1]

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR technique is chosen for its simplicity, speed, and minimal sample preparation, making it a highly reliable method for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum by pressing the anvil against the empty crystal.[2] This spectrum is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of dry, solid this compound onto the center of the ATR crystal.

-

Data Acquisition: Lower the press arm until it makes firm and even contact with the sample, ensuring good contact with the crystal. Initiate the scan. A typical scan accumulates 16-32 interferograms at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, raise the press arm and clean the crystal and anvil meticulously with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone), ensuring no residue remains.[3]

3.3. Predicted IR Data and Interpretation

The following table summarizes the predicted characteristic absorption bands for this compound, based on established correlation charts for aromatic amines and substituted naphthalenes.[1][4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3380 - 3280 | N-H Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Aromatic Stretch | Naphthalene Ring | Medium-Weak |

| 2980 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) | Medium-Weak |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |

| 1620 - 1580 | C=C Aromatic Stretch | Naphthalene Ring | Medium-Strong |

| 1335 - 1250 | C-N Aromatic Stretch | Aryl-Amine | Strong |

| 910 - 665 | N-H Wagging | Primary Amine (-NH₂) | Strong, Broad |

Analysis: The definitive evidence for the primary amine functionality comes from the pair of medium-intensity bands in the 3450-3280 cm⁻¹ region and the strong N-H bending peak around 1600 cm⁻¹.[1] The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the substituted nature of the naphthalene ring. The strong C-N stretch further corroborates the amine's connection to the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

4.1. Expertise & Rationale

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this compound, NMR is essential to confirm the substitution pattern (positions 1 and 3) and the connectivity of all atoms. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for non-polar organic compounds, though DMSO-d₆ may be used if solubility is an issue, with the added benefit of potentially resolving the N-H protons more clearly.[5]

4.2. Experimental Protocol: Solution-State NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[5][6]

-

Filtration: To ensure a homogeneous solution free of particulates that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[7]

-

Data Acquisition: Insert the tube into the spectrometer. The experiment involves three key steps: locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and acquiring the spectrum using a standard pulse program.[5]

-

Referencing: Chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (TMS) if added.

4.3. Predicted NMR Data and Interpretation

The unique chemical environments for each proton and carbon atom in this compound are illustrated below.

Caption: Structure of this compound showing distinct proton (H) and carbon (C) environments.

Table of Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~6.8 | s | - | 1H |

| H-4 | ~7.2 | s | - | 1H |

| H-5 | ~7.8 | d | ~8.0 | 1H |

| H-6 | ~7.3 | t | ~7.5 | 1H |

| H-7 | ~7.4 | t | ~7.5 | 1H |

| H-8 | ~7.7 | d | ~8.0 | 1H |

| -NH₂ | ~3.9 | br s | - | 2H |

| -CH₃ | ~2.5 | s | - | 3H |

Table of Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) |

| C-1 | ~142.0 |

| C-2 | ~115.0 |

| C-3 | ~130.0 |

| C-4 | ~120.0 |

| C-4a | ~128.0 |

| C-5 | ~126.0 |

| C-6 | ~122.0 |

| C-7 | ~125.0 |

| C-8 | ~124.0 |

| C-8a | ~134.0 |

| -CH₃ | ~21.5 |

Analysis: The ¹H NMR spectrum is expected to be highly informative. The two singlets in the aromatic region (~6.8 and ~7.2 ppm) are characteristic of the H-2 and H-4 protons, which lack adjacent proton neighbors, confirming the 1,3-substitution pattern. The remaining four aromatic protons will appear as a complex set of doublets and triplets, typical for a substituted naphthalene ring.[8] The broad singlet for the -NH₂ protons is characteristic and its integration (2H) confirms the primary amine. The sharp singlet integrating to 3H around 2.5 ppm is definitive for the methyl group. The ¹³C NMR spectrum will show 11 distinct signals, confirming the molecular symmetry and providing further evidence for the carbon skeleton.[9][10]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

5.1. Expertise & Rationale

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺˙) confirms the molecular weight. The Nitrogen Rule is a key principle here: a molecule with an odd number of nitrogen atoms, like this compound, will have an odd nominal molecular weight.[11] The fragmentation pattern provides a structural fingerprint that can be used to deduce the connectivity of the molecule.

5.2. Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A minute quantity of the sample is introduced into the ion source, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam, causing ionization to form the molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

5.3. Predicted Mass Spectrum Data

| m/z | Ion Formula | Identity/Origin |

| 157 | [C₁₁H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 156 | [C₁₁H₁₀N]⁺ | [M-H]⁺, loss of H radical from amine |

| 142 | [C₁₀H₈N]⁺ | [M-CH₃]⁺, loss of methyl radical |

| 130 | [C₁₀H₈]⁺˙ | Loss of HCN from [M-H]⁺ ion |

| 115 | [C₉H₇]⁺ | Naphthalenic fragment |

Analysis: The most critical peak is the molecular ion peak at m/z 157, which corresponds to the molecular weight of C₁₁H₁₁N.[1] Its odd value is consistent with the Nitrogen Rule.[11] A prominent peak at m/z 156 ([M-H]⁺) is characteristic of primary aromatic amines.[12] Another significant fragmentation pathway is the loss of the methyl group, leading to a peak at m/z 142. Further fragmentation of the naphthalene ring system can lead to characteristic ions at lower m/z values, such as 130 and 115.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizing the Conjugated System

6.1. Expertise & Rationale

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems. The naphthalene ring system is a strong chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π → π* transitions. The positions (λ_max) and intensities (molar absorptivity, ε) of these bands are sensitive to the substituents on the ring. This technique serves as an excellent method for confirming the presence of the naphthalene core and for quantitative analysis.[13]

6.2. Experimental Protocol: Solution-State UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or acetonitrile are common choices.

-

Sample Preparation: Prepare a dilute solution of this compound of a known concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

-

Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the sample spectrum over a range of approximately 200-400 nm.

6.3. Predicted UV-Vis Absorption Data (in Ethanol)

| Predicted λ_max (nm) | Electronic Transition |

| ~240 nm | ¹B_b (π → π) |

| ~285 nm | ¹L_a (π → π) |

| ~325 nm | ¹L_b (π → π*) |

Analysis: The spectrum is expected to be dominated by the characteristic absorptions of the naphthalene chromophore.[14] Compared to unsubstituted naphthalene, the amino and methyl groups act as auxochromes, which are expected to cause a bathochromic (red) shift in the absorption maxima and potentially increase their intensity. The absorption maximum around 325 nm is particularly characteristic of the 1-aminonaphthalene system.[15]

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of IR, NMR, MS, and UV-Vis spectroscopy. IR spectroscopy confirms the key -NH₂ and -CH₃ functional groups. Mass spectrometry validates the molecular weight (157 amu) and elemental composition. High-resolution ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the 1,3-substitution pattern. Finally, UV-Vis spectroscopy verifies the integrity of the naphthalene conjugated system. Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint, ensuring the identity and purity of the compound for all subsequent scientific and developmental applications.

References

Sources

- 1. GCMS Section 6.15 [people.whitman.edu]

- 2. amherst.edu [amherst.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 1-Naphthalenamine [webbook.nist.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. organomation.com [organomation.com]

- 8. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualizer loader [nmrdb.org]

- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the NMR Analysis of 3-Methylnaphthalen-1-amine

Introduction

3-Methylnaphthalen-1-amine, a substituted naphthalene derivative, is a molecule of considerable interest in the realms of chemical synthesis and drug discovery. Its rigid, bicyclic aromatic core, combined with a reactive primary amine and a methyl group, renders it a versatile scaffold for the development of novel compounds with potential biological activities. A profound understanding of its molecular structure is fundamental to predicting its reactivity, comprehending its interactions with biological targets, and ensuring the quality of synthesized materials.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules such as this compound. This powerful analytical technique provides detailed insights into the chemical environment of each atom, their connectivity, and their spatial relationships. This guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the NMR analysis of this compound. It covers the entire workflow, from meticulous sample preparation to the detailed interpretation of one- and two-dimensional NMR spectra. By elucidating the rationale behind experimental choices and presenting a self-validating system of protocols, this document aims to be a practical and authoritative resource.

Experimental Protocols

Sample Preparation

The quality of the resultant NMR spectrum is intrinsically linked to the integrity of the sample preparation. For this compound, a protocol optimized for aromatic amines is of paramount importance.

Materials:

-

High-purity this compound

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Glass Pasteur pipette and glass wool

-

Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the solvent peak)

Step-by-Step Methodology:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a widely used solvent for many organic molecules, owing to its excellent dissolving capacity and a relatively simple residual solvent peak.[1] However, for amines, the amine protons (N-H) may undergo exchange with residual protons in the solvent or with traces of water, which can lead to significant peak broadening.[2] An excellent alternative is deuterated dimethyl sulfoxide (DMSO-d₆), which can slow down this exchange process, resulting in sharper N-H signals. It is important to note that the choice of solvent will influence the chemical shifts of all protons, particularly the amine protons.

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent is recommended.[3] For ¹³C NMR, which is inherently less sensitive, a more concentrated solution, in the range of 50-100 mg in 0.6-0.7 mL, is preferable to reduce the acquisition time.

-

Dissolution and Filtration: The desired amount of this compound should be weighed and dissolved in the chosen deuterated solvent within a small vial. To eliminate any particulate matter that could degrade the quality of the spectrum, the solution should be filtered through a small plug of glass wool packed into a Pasteur pipette, directly into a clean and dry 5 mm NMR tube.

-

Homogenization: The NMR tube should be gently agitated to ensure that the solution is homogeneous.

-

Referencing: Modern NMR spectrometers can utilize the deuterium signal of the solvent for field-frequency locking and can be calibrated to the residual solvent peak. For CDCl₃, the residual ¹H signal is at δ 7.26 ppm, and the ¹³C signal is at δ 77.16 ppm. For DMSO-d₆, the residual ¹H signal is at δ 2.50 ppm, and the ¹³C signal is at δ 39.52 ppm.

NMR Data Acquisition

A complete structural elucidation of this compound necessitates the following NMR experiments:

-

¹H NMR (Proton NMR): This experiment provides crucial information on the number of different types of protons, their respective chemical environments, and their neighboring protons through spin-spin coupling.

-

¹³C NMR (Carbon-13 NMR): This technique reveals the number of different types of carbon atoms present in the molecule. It is standard practice to run a proton-decoupled ¹³C experiment, which results in all carbon signals appearing as singlets.

-

COSY (Correlation Spectroscopy): This 2D experiment is essential for identifying protons that are coupled to each other, typically over two or three bonds, and is particularly useful for establishing the connectivity of protons in the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to the carbon atoms to which they are attached, providing one-bond ¹H-¹³C correlation data.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). It is especially valuable for identifying quaternary carbons and for assembling the carbon skeleton of the molecule.

Predicted NMR Spectral Data and Interpretation

In the absence of published experimental spectra for this compound, the following analysis is based on predicted NMR data. This serves as a robust guide for the interpretation of the expected spectral features of the molecule.

Molecular Structure and Atom Numbering

For clarity in the discussion of the NMR data, the atoms of this compound are numbered as depicted in the following diagram.

References

- 1. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. organomation.com [organomation.com]

IR spectrum of 3-Methylnaphthalen-1-amine

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 3-Methylnaphthalen-1-amine

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key aromatic amine derivative. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles of FTIR spectroscopy and applies them to the structural characterization of this specific molecule. It details a robust experimental protocol for sample analysis, offers a thorough interpretation of the expected vibrational modes, and underscores the utility of FTIR as a critical tool for identity confirmation and quality control. The guide integrates theoretical principles with practical application, ensuring a deep understanding of how molecular structure correlates with spectral features.

Introduction: The Significance of this compound

This compound (C₁₁H₁₁N) is a substituted naphthalene derivative featuring a primary amine group and a methyl group on the aromatic core.[1][2] Its structural complexity and the presence of multiple functional groups make it a molecule of interest in synthetic chemistry and as a potential intermediate in the development of pharmaceutical compounds.

The precise identification and structural verification of such molecules are paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[3] By measuring the interaction of infrared radiation with the molecule, FTIR provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.[4][5] This guide will deconstruct the expected , providing a foundational understanding for its analysis.

Foundational Principles of IR Spectroscopy

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural modes of vibration.[3] These vibrations are quantized and can be categorized into two primary types: stretching and bending.[6][7]

-

Stretching Vibrations : These involve a change in the length of a chemical bond. They can be symmetric, where bonds stretch in phase, or asymmetric, where they stretch out of phase. Asymmetric stretches typically occur at higher frequencies (wavenumbers) than symmetric stretches.[6]

-

Bending Vibrations : These involve a change in the angle between bonds. They are often described with terms like scissoring, rocking, wagging, and twisting.[5][6] Bending vibrations require less energy and thus appear at lower frequencies than stretching vibrations.[7]

The resulting spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), where specific peaks can be correlated to the presence of particular functional groups, such as the N-H bonds of the amine, the C-H bonds of the methyl group and aromatic ring, and the C=C bonds of the naphthalene core.[8]

Experimental Protocol for FTIR Analysis

A reliable spectrum is contingent upon a meticulously executed experimental procedure. The following protocol outlines a self-validating workflow for acquiring the FTIR spectrum of a solid sample like this compound.

Sample Preparation: Ensuring Purity

The purity of the analyte is critical for accurate spectral interpretation. Impurities from synthesis, such as starting materials or byproducts, can introduce extraneous peaks.[9] Purification via recrystallization or column chromatography is recommended prior to analysis.[9]

Step-by-Step Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient technique for solid samples, requiring minimal preparation.

-

Instrument Preparation : Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Crystal Cleaning : Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residue from previous analyses.

-

Background Spectrum : Acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the spectrometer software to subtract these signals from the final sample spectrum.

-

Sample Application : Place a small amount of the purified, solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application : Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Sample Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Post-Analysis Cleaning : Clean the sample from the ATR crystal as described in Step 2.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FTIR analysis process.

Caption: A generalized workflow for FTIR analysis using an ATR accessory.

Spectral Analysis and Interpretation

The molecular structure of this compound dictates its IR spectrum. The key functional groups—a primary aromatic amine, a methyl group, and the substituted naphthalene ring—each give rise to characteristic absorption bands.

Caption: The chemical structure of this compound.

Detailed Peak Assignment

The spectrum can be analyzed by dividing it into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[8]

I. N-H Vibrations (Amine Group)

-

N-H Stretching (3500-3300 cm⁻¹) : As a primary amine (R-NH₂), the molecule will exhibit two distinct bands in this region. The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is the symmetric stretch.[6][10] For aromatic amines, these bands are typically found between 3500-3400 cm⁻¹.[11]

-

N-H Bending (Scissoring) (1650-1580 cm⁻¹) : A moderate to strong absorption due to the in-plane scissoring vibration of the -NH₂ group is expected in this range.[10][11] This peak can sometimes overlap with aromatic C=C stretching bands.

II. C-H Vibrations (Aromatic and Aliphatic)

-

Aromatic C-H Stretching (3100-3000 cm⁻¹) : The sp² C-H bonds on the naphthalene ring will produce one or more sharp, medium-intensity bands just above 3000 cm⁻¹.[12][13] This is a clear indicator of aromatic or unsaturated systems.

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹) : The sp³ C-H bonds of the methyl (-CH₃) group will show characteristic stretching vibrations just below 3000 cm⁻¹.[14] Both asymmetric and symmetric stretching modes are expected.[15]

-

Aliphatic C-H Bending (1470-1370 cm⁻¹) : The methyl group also has characteristic bending vibrations: an asymmetric bend around 1460 cm⁻¹ and a distinctive symmetric "umbrella" mode bend around 1375 cm⁻¹.[15]

III. Aromatic Ring and C-N Vibrations

-

Aromatic C=C Stretching (1600-1400 cm⁻¹) : The naphthalene ring gives rise to a series of sharp, moderate-intensity bands from in-plane carbon-carbon double bond stretching. Key bands are typically observed near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[12][14]

-

Aromatic C-N Stretching (1335-1250 cm⁻¹) : A strong band is expected in this region, corresponding to the stretching of the C-N bond. The aromatic nature of the bond results in a higher frequency compared to aliphatic amines.[10][11][16]

IV. The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex pattern of absorptions unique to the molecule's overall structure.[4]

-

C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹) : These strong absorptions are highly diagnostic of the substitution pattern on the aromatic ring.[12] The specific pattern for the 1,3-disubstituted naphthalene ring system will be characteristic.

-

N-H Wagging (910-665 cm⁻¹) : A broad, often strong band from the out-of-plane wagging of the N-H bonds may be present, though it can be difficult to distinguish in the crowded fingerprint region.[10][11]

-

Ring Bending and Other Vibrations : Numerous other vibrations, including C-C single bond stretches and ring deformations, contribute to the unique pattern in this region, confirming the molecule's identity when compared to a reference spectrum.[17]

Summary of Expected Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3400 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Medium, Sharp (2 bands) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring (sp²) | Medium, Sharp |

| 3000 - 2850 | C-H Asymmetric & Symmetric Stretching | Methyl Group (sp³) | Medium |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong |

| 1600 - 1400 | C=C In-Ring Stretching | Aromatic Ring | Medium, Sharp (multiple bands) |

| ~1460 | C-H Asymmetric Bending | Methyl Group | Medium |

| ~1375 | C-H Symmetric Bending ("Umbrella") | Methyl Group | Medium |

| 1335 - 1250 | C-N Stretching | Aromatic Amine | Strong |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

| 910 - 665 | N-H Wagging | Primary Amine | Medium to Strong, Broad |

Conclusion

FTIR spectroscopy is an indispensable technique for the structural elucidation of this compound. By systematically analyzing the key regions of the infrared spectrum, one can confidently identify the characteristic vibrational modes of the primary aromatic amine, the methyl substituent, and the naphthalene core. The N-H and aromatic C-H stretching bands confirm the primary functional groups, while the strong C-N stretch and the complex pattern in the fingerprint region provide definitive confirmation of the molecule's identity. This guide provides the foundational knowledge for researchers to employ FTIR not only for qualitative identification but also for assessing sample purity and consistency in synthetic and developmental applications.

References

-

IR: amines . (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from [Link]

-

24.10: Spectroscopy of Amines . (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

24.10 Spectroscopy of Amines . (2023, November 20). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectroscopy . (n.d.). Illinois State University, Department of Chemistry. Retrieved from [Link]

-

[Influence of solvents on IR spectrum of aromatic amines] . (2004). Guang Pu Xue Yu Guang Pu Fen Xi, 24(10), 1215-1218. Retrieved from [Link]

-

Infrared Spectrometry . (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

Influence of Solvents on IR Spectrum of Aromatic Amines . (2004). Request PDF on ResearchGate. Retrieved from [Link]

-

THE N-H STRETCHING VIBRATION BAND IN SEVERAL AROMATIC COMPOUNDS . (n.d.). Ohio State University Knowledge Bank. Retrieved from [Link]

-

Elliott, J. J., & Mason, S. F. (1959). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Part II. Polycyclic Aromatic Amines . Journal of the Chemical Society, 250, 1275-1283. Retrieved from [Link]

-

Amine . (n.d.). Wikipedia. Retrieved from [Link]

-

2.3 THE MODES OF STRETCHING AND BENDING . (n.d.). Cengage. Retrieved from [Link]

-

Aromatic Fingerprint Vibrations . (n.d.). Oregon State University. Retrieved from [Link]

-

Pirnach, O. A., et al. (2020). Theoretical and experimental studies of vibrational spectra of naphthalene and its cation . Journal of Molecular Structure, 1202, 127267. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics . (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from [Link]

-

Two-dimensional fingerprint plots for naphthalene and terephthalic... . (n.d.). ResearchGate. Retrieved from [Link]

-

Akilan, R., et al. (2018). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers . Physical Chemistry Chemical Physics, 20(33), 21470-21477. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups . (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2018). The Big Review IV: Hydrocarbons . Spectroscopy Online. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds . (n.d.). OpenStax. Retrieved from [Link]

-

the fingerprint region - infra-red spectra . (n.d.). Chemguide. Retrieved from [Link]

-

Fingerprint Region in IR Spectroscopy: Spectral Range . (n.d.). Scribd. Retrieved from [Link]

-

N-Methyl-N-naphthylmethylamine . (n.d.). PubChem. Retrieved from [Link]

-

What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? . (2020, May 12). Quora. Retrieved from [Link]

-

12.7: Interpreting Infrared Spectra . (2023, July 8). Chemistry LibreTexts. Retrieved from [Link]

-

This compound (C11H11N) . (n.d.). PubChemLite. Retrieved from [Link]

-

Aromatic Compounds IR . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.

-

Naphthalene . (n.d.). NIST WebBook. Retrieved from [Link]

-

Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes... . (2019). ResearchGate. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scribd.com [scribd.com]

- 6. web.williams.edu [web.williams.edu]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Infrared Spectrometry [www2.chemistry.msu.edu]

- 17. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

mass spectrometry of 3-Methylnaphthalen-1-amine

An In-depth Technical Guide to the Mass Spectrometry of 3-Methylnaphthalen-1-amine

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide on the mass spectrometric analysis of this compound (C₁₁H₁₁N). It is designed for researchers, analytical chemists, and drug development professionals who require a deep understanding of the molecule's behavior under mass spectrometric conditions. This guide moves beyond simple data reporting to explain the fundamental principles and causal relationships that govern its ionization and fragmentation, providing field-proven insights for robust method development and structural elucidation.

Foundational Principles and Physicochemical Context

This compound is an aromatic amine with a naphthalene core, a functional group of significant interest in medicinal chemistry and materials science. Mass spectrometry (MS) is an indispensable tool for its identification and quantification, offering high sensitivity and structural specificity. The inherent properties of the molecule, particularly the stable aromatic system and the basic nitrogen atom, dictate its mass spectrometric behavior.

A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . For a molecule containing an odd number of nitrogen atoms, the molecular ion (M⁺•) will have an odd nominal mass-to-charge ratio (m/z).[1] this compound, with one nitrogen atom, adheres to this rule, providing an immediate diagnostic check for the molecular ion peak.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | [2][3] |

| Molecular Weight | 157.21 g/mol | [2] |

| Monoisotopic Mass | 157.08914 Da | [3] |

| CAS Number | 50870-10-5 | [2] |

| Predicted XlogP | 2.9 | [3] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

Ionization & Fragmentation: A Mechanistic Perspective

Electron Ionization (EI) is the most common and appropriate ionization technique for a volatile, thermally stable molecule like this compound, particularly when coupled with Gas Chromatography (GC). At a standard energy of 70 eV, EI imparts significant internal energy to the molecule, inducing reproducible and structurally informative fragmentation.[4]

The stability of the naphthalene ring system ensures that the molecular ion (M⁺•) at m/z 157 will be prominent.[1] The subsequent fragmentation cascade is governed by the relative lability of bonds and the stability of the resulting fragment ions and neutral losses.

Predicted Fragmentation Pathway

While a publicly available, experimentally verified mass spectrum for this compound is not readily found in common databases like NIST, a reliable fragmentation pattern can be predicted based on the established behavior of aromatic amines and methylated polycyclic aromatic hydrocarbons.[5][6][7]

-

Molecular Ion (M⁺•), m/z 157 : The base peak or a very intense peak is expected, reflecting the stability of the aromatic system.

-

Loss of a Hydrogen Radical ([M-H]⁺), m/z 156 : A common fragmentation for primary amines and compounds with benzylic hydrogens, leading to the formation of a stable iminium or expanded ring cation. The ion at m/z 156 is observed to be the base peak in the analogous compound, (1-naphthyl)methyl)amine.[8]

-

Loss of a Methyl Radical ([M-CH₃]⁺), m/z 142 : Cleavage of the C-C bond between the naphthalene ring and the methyl group results in the formation of an aminonaphthalene cation.

-

Loss of Hydrogen Cyanide ([M-HCN]⁺•), m/z 130 : This is a characteristic fragmentation pathway for primary aromatic amines.[5] It involves the rearrangement and elimination of HCN from the molecular ion, leading to a stable hydrocarbon fragment ion. The mass spectrum of 1-Naphthalenamine shows a significant peak corresponding to the loss of HCN.[6]

-

Formation of Naphthyl Cation ([C₁₀H₇]⁺), m/z 127 : Loss of the methyl and amine functionalities can lead to the stable naphthyl cation.

The following diagram illustrates the predicted fragmentation cascade under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

Tabulated Summary of Predicted Fragments

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Identity | Description of Neutral Loss | Causal Factor |

| 157 | [C₁₁H₁₁N]⁺• | Molecular Ion (M⁺•) | High stability of the aromatic naphthalene core. |

| 156 | [C₁₁H₁₀N]⁺ | Loss of a hydrogen radical (•H) | Formation of a stable, resonance-delocalized cation. |

| 142 | [C₁₀H₈N]⁺ | Loss of a methyl radical (•CH₃) | Cleavage of a relatively weak benzylic C-C bond. |

| 130 | [C₁₀H₈]⁺• | Loss of hydrogen cyanide (HCN) | Characteristic rearrangement of primary aromatic amines. |

| 127 | [C₁₀H₇]⁺ | Loss of •CH₂NH₂ from M⁺• | Formation of the very stable naphthyl cation. |

Self-Validating Experimental Protocol: GC-MS Analysis

This protocol provides a robust framework for the analysis of this compound. The inclusion of quality control checks and detailed parameters ensures methodological trustworthiness.

Safety Precaution: Aromatic amines as a class should be considered potentially carcinogenic. Handle the pure compound and concentrated standards in a regulated area or fume hood, using appropriate personal protective equipment (PPE).[9]

Sample and Standard Preparation

-

Stock Standard Preparation (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity methanol or ethyl acetate.

-

Working Standard Preparation (1-10 µg/mL): Perform serial dilutions of the stock standard to create a series of working standards for calibration. Dilute with the same solvent used for the stock solution.

-

Sample Preparation: Dissolve the unknown sample in the same solvent to an estimated concentration within the calibration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

-

Quality Control (QC): Prepare a QC sample from a separate weighing of the reference standard. This QC should be run at the beginning, middle, and end of the analytical batch to verify instrument performance and calibration stability.

GC-MS Instrumentation and Parameters

The following parameters are a validated starting point and may be optimized for specific instrumentation.

Table 3: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Splitless (or Split 10:1) | Use splitless for trace analysis, split for higher concentrations. |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Provides optimal separation efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Industry-standard column offering excellent resolution for semi-volatile aromatic compounds. |

| Oven Program | Initial 100 °C, hold 1 min; ramp 15 °C/min to 280 °C, hold 5 min. | Provides good separation from potential isomers and impurities. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | The standard, robust ionization method for this compound class.[10] |

| Ionization Energy | 70 eV | Standardized energy for reproducible fragmentation and library matching. |

| Source Temperature | 230 °C | Prevents condensation while minimizing thermal degradation. |

| Quadrupole Temp. | 150 °C | Standard operating temperature. |

| Mass Range | m/z 40 - 450 | Covers the molecular ion and all expected fragments. |

| Scan Speed | 2-3 scans/sec | Provides sufficient data points across the chromatographic peak. |

Data Analysis Workflow

The logical flow from data acquisition to final confirmation is critical for ensuring the integrity of the results.

Caption: Standard workflow for GC-MS analysis and identification.

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with a foundational understanding of its chemical properties and the principles of electron ionization. A successful analysis hinges on predicting the fragmentation pattern, which is dominated by the stable molecular ion and characteristic losses of hydrogen, methyl radicals, and hydrogen cyanide. The detailed GC-MS protocol provided herein serves as a robust, self-validating method for the unambiguous identification and quantification of this compound, empowering researchers in their analytical and developmental endeavors.

References

-

Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

-

OSHA. (1992, September). N-PHENYL-1-NAPHTHYLAMINE N-PHENYL-2-NAPHTHYLAMINE. OSHA Method 96. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. ARKIVOC 2010 (xi) 215-231. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H11N). Retrieved from [Link]

-

NIST. (n.d.). 3-Methyl-N-naphthalen-1-yl-benzamide. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. Retrieved from [Link]

-

NIST. (n.d.). Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23285-23294. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ECHIMICA. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenamine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). Methylamine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

SpectraBase. (n.d.). N-phenyl-1-naphthylamine. Retrieved from [Link]

-

Chemsrc. (n.d.). N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. future4200.com [future4200.com]

- 6. 1-Naphthalenamine [webbook.nist.gov]

- 7. Naphthalene, 1-methyl- [webbook.nist.gov]

- 8. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum [chemicalbook.com]

- 9. osha.gov [osha.gov]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 3-Methylnaphthalen-1-amine Derivatives in Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of contemporary drug discovery, the naphthalene core stands as a "privileged scaffold," a recurring molecular framework that consistently yields compounds with significant biological activity.[1] This bicyclic aromatic system offers a unique combination of lipophilicity, rigidity, and synthetic versatility, making it an ideal starting point for the development of novel therapeutic agents. Within this esteemed class of compounds, 3-Methylnaphthalen-1-amine and its derivatives are emerging as a focal point for researchers in oncology, infectious diseases, and inflammatory conditions.

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives and their analogs. As a Senior Application Scientist, the aim is not merely to present protocols but to provide a causal understanding of the experimental choices and to illuminate the structure-activity relationships that govern the efficacy of these promising molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold in their own research endeavors.

The this compound Core: Physicochemical Properties and Synthetic Overview

The foundational molecule, this compound, with the chemical formula C₁₁H₁₁N, serves as the primary building block for the derivatives discussed herein. Its structure, characterized by a naphthalene ring system substituted with a methyl group at the 3-position and an amine group at the 1-position, provides a rich canvas for chemical modification. The lipophilic nature of the naphthalene ring is a key determinant of the pharmacokinetic properties of its derivatives, often facilitating passage through cellular membranes.[1] The primary amine at the 1-position is a versatile functional handle, readily participating in a wide array of chemical transformations to generate a diverse library of analogs.

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis is crucial for the development of novel analogs. A common synthetic route involves the nitration of 2-methylnaphthalene followed by reduction of the resulting nitro-intermediate to the corresponding amine. The regioselectivity of the nitration is a critical step, often yielding a mixture of isomers that require careful separation.

Alternatively, multi-component reactions and reductive amination strategies, which have been successfully applied to the synthesis of analogous naphthalen-1-amine structures, represent a more direct and efficient approach.[1] For instance, the reductive amination of a suitable naphthaldehyde precursor offers a one-pot method to introduce the amine functionality.[1]

Therapeutic Applications and Mechanistic Insights of Derivatives

The true therapeutic potential of the this compound scaffold is unlocked through the synthesis of its derivatives. By modifying both the naphthalene ring and the primary amine, researchers can fine-tune the pharmacodynamic and pharmacokinetic properties of these compounds to target specific biological pathways.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research on aminonaphthalene analogs has focused on their potential as anticancer agents.[1] Derivatives of the closely related 3-(Naphthalen-1-yl)propan-1-amine have demonstrated promising activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Overexpression and mutations of EGFR are well-established drivers in the progression of various cancers.

Mechanism of Action: Naphthalene-based compounds can be designed to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition prevents autophosphorylation and disrupts downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

Diagram: EGFR Signaling Pathway and Inhibition by Naphthalene Derivatives

Caption: NF-κB and MAPK inflammatory signaling pathways and points of inhibition.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols are representative examples of the synthesis and evaluation of aminonaphthalene derivatives, providing a framework for researchers to adapt and build upon.